Isorhynchophylline Exhibits 31% Greater Hypotensive Potency than Rhynchophylline in Anesthetized Rats
In a direct head-to-head comparison of hypotensive potency in anesthetized rats, isorhynchophylline (IRN) produced a 42.0% reduction in mean arterial pressure (MAP), significantly exceeding the 32.1% reduction achieved by its epimer rhynchophylline (RN) [1]. This represents a relative potency advantage of approximately 31% for IRN over RN. Total alkaloid extract and non-alkaloid fraction produced only 21.3% and 12.4% MAP reductions, respectively [1].
| Evidence Dimension | Hypotensive potency (reduction in mean arterial pressure, MAP) |
|---|---|
| Target Compound Data | 42.0% reduction in MAP |
| Comparator Or Baseline | Rhynchophylline: 32.1% reduction; Total alkaloid: 21.3% reduction; Non-alkaloid fraction: 12.4% reduction |
| Quantified Difference | IRN is approximately 1.31× more potent than RN; IRN is 2.0× more potent than total alkaloid; IRN is 3.4× more potent than non-alkaloid fraction |
| Conditions | Anesthetized rats; femoral vein microinfusion; peripheral blood pressure recorded via common carotid artery catheter |
Why This Matters
Researchers targeting cardiovascular mechanisms should select isorhynchophylline rather than rhynchophylline or crude extracts when maximal hypotensive efficacy per unit dose is required.
- [1] Different Hypotensive Effects of Various Active Constituents Isolated from Uncaria rhynchophylla. Zhongcaoyao. 2000;(24):762-764. WPRIM ID: wpr-412221. View Source
